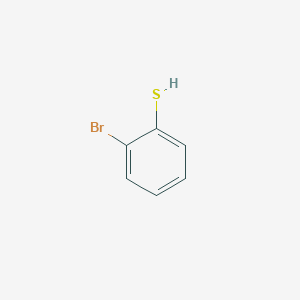

2-Bromothiophenol

Übersicht

Beschreibung

2-Bromothiophenol (C₆H₅BrS, CAS 6320-02-1) is a brominated aromatic thiol with a molecular weight of 189.07 g/mol. It is a colorless to yellow liquid with a density of 1.604 g/mL, boiling point of 114–116°C at 10 mmHg, and refractive index of 1.6345–1.6365 . The compound is immiscible in water and exhibits acute toxicity (H301, H311, H315, H319, H330, H335), requiring careful handling .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Bromobenzenethiol can be synthesized through the bromothiolation of aryne intermediates. This method involves the reaction of aryne intermediates with potassium xanthates, which serve as the sulfur source. The reaction is typically carried out under controlled conditions to ensure regioselectivity and to prevent further arylation of the product .

Industrial Production Methods: Industrial production of 2-Bromobenzenethiol often involves the bromination of benzenethiol. This process requires the use of bromine or brominating agents under specific conditions to achieve the desired product. The reaction is usually conducted in an inert atmosphere to prevent oxidation and degradation of the product .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

2-Bromothiophenol undergoes SNAr reactions with amines, alkoxides, and thiols under basic conditions. The bromine atom at the ortho position is selectively displaced due to electron-withdrawing effects of the thiol group.

Key studies demonstrate that Cu(I) or Rh(III) catalysts enhance reaction rates and regioselectivity in cross-coupling applications .

Thiol Oxidation

The -SH group is oxidized to disulfides or sulfonic acids under controlled conditions:

| Oxidizing Agent | Conditions | Product | Applications |

|---|---|---|---|

| H₂O₂ | 25°C, 2 h | Bis(2-bromophenyl)disulfide | Polymer stabilizers |

| HNO₃ (dilute) | 50°C, 4 h | 2-Bromobenzenesulfonic acid | Surfactant intermediates |

Disulfide formation is reversible under reducing agents like Zn/HCl .

C–S Bond Formation

This compound participates in transition-metal-catalyzed couplings to construct heterocycles:

Aryne Intermediate Reactions

Recent advances utilize this compound derivatives in aryne-mediated bromothiolation:

| Aryne Source | Reagent | Product | Selectivity |

|---|---|---|---|

| Kobayashi aryne | KSC(S)OEt, THF, −78°C | 2-Bromobenzenethiol equivalent | >95% ortho |

This method enables regioselective synthesis of sulfur-containing aromatics under mild conditions .

Thiochromanone Formation

Reaction with α,β-unsaturated ketones via tandem Michael addition/cyclization:

text**Reaction Scheme:** (E)-5-ylidene-1,3-dioxan-4-one + this compound → (nBuLi, THF, −78°C) → Thiochroman-4-one **Yield:** 67–73%[24]

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Bromothiophenol serves as a versatile building block in organic synthesis. Its bromine atom can undergo nucleophilic substitution reactions, making it useful for creating various derivatives.

Key Reactions

- Nucleophilic Substitution : The bromine atom can be replaced by other nucleophiles, leading to the formation of thiophenol derivatives.

- C–H Thiolation : It can participate in C–H thiolation reactions, which are crucial for synthesizing complex organic molecules.

Case Study: Synthesis of Phenothiazine Derivatives

A notable application involves the copper-catalyzed reaction of this compound with 2-iodoaniline to produce phenothiazine derivatives. This reaction highlights its role in synthesizing biologically active compounds .

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit significant biological activity, including antimicrobial and anticancer properties.

- Antimicrobial Properties : Compounds derived from this compound have shown efficacy against various bacterial strains, making them potential candidates for new antibiotics.

- Anticancer Activity : Some studies suggest that these compounds can inhibit cancer cell proliferation through specific biochemical pathways.

Case Study: Antibacterial Activity

A study published in Molecules explored the synthesis of new compounds based on this compound that demonstrated activity against drug-resistant bacteria, showcasing its potential in pharmaceutical applications .

Materials Science

In materials science, this compound is utilized in the development of advanced materials, including polymers and dyes.

Applications in Dyes and Pigments

Due to its reactivity, this compound can be incorporated into dye molecules, enhancing color properties and stability.

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Key role in C–H thiolation reactions |

| Medicinal Chemistry | Antimicrobial and anticancer agents | Effective against drug-resistant bacteria |

| Materials Science | Development of dyes and pigments | Enhances stability and color properties |

Wirkmechanismus

The mechanism of action of 2-Bromobenzenethiol primarily involves its thiol group, which can form covalent bonds with various molecular targets. This reactivity allows it to modify proteins and enzymes, leading to changes in their activity. The bromine atom can also participate in substitution reactions, further diversifying its chemical behavior .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Effects

2-Bromothiophenol vs. 4-Bromothiophenol

- Reactivity in Thiochroman-4-one Synthesis: this compound: Achieves 75% yield in thiochroman-4-one synthesis with α:β selectivity = 11:1 . 4-Bromothiophenol: Lower stereoselectivity (α:β = 12:1) and slightly reduced yield (71–74%) due to para-substitution effects on ring strain and transition-state geometry .

This compound vs. Thiophenol (C₆H₅SH)

- Pd-Catalyzed Coupling: this compound: Bromine acts as a directing group, enhancing regioselectivity in C–N cross-coupling to form phenothiazines . Thiophenol: Lacks bromine, leading to non-specific coupling and lower yields in heterocycle synthesis .

This compound vs. 2-Bromo-6-methoxyphenol

- Electronic Effects: 2-Bromo-6-methoxyphenol: Methoxy group (+M effect) deactivates the ring, reducing reactivity in cross-coupling compared to this compound .

Reaction-Specific Performance

Substituent Position and Steric Effects

- Ortho vs. Para Bromine: this compound: Ortho-substitution creates steric hindrance, favoring intramolecular cyclization in phenothiazine synthesis . 4-Bromothiophenol: Para-substitution reduces steric effects, leading to less efficient cyclization .

Biologische Aktivität

2-Bromothiophenol, a brominated derivative of thiophenol, has garnered attention in scientific research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom attached to the second carbon of the thiophenol ring. Its chemical formula is C6H5BrS, and it has a molecular weight of approximately 195.07 g/mol. The compound's structure allows for various interactions with biological targets, which contribute to its activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that this compound can inhibit the growth of certain pathogenic bacteria, making it a candidate for further development in antimicrobial therapies .

2. Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It was found to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins.

A recent study reported the following IC50 values for different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 (lung cancer) | 25 |

These findings indicate that this compound could serve as a lead compound for developing new anticancer agents .

The biological activity of this compound is believed to be linked to its ability to form reactive oxygen species (ROS) within cells. This oxidative stress can lead to cellular damage and trigger apoptosis in cancer cells. Additionally, its halogenated structure may facilitate interactions with specific biomolecules, enhancing its therapeutic efficacy .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against multi-drug resistant strains of bacteria. The compound demonstrated superior activity compared to traditional antibiotics, suggesting its potential as an alternative treatment option in combating resistant infections .

Case Study 2: Cancer Cell Apoptosis

A study involving MCF-7 cells treated with varying concentrations of this compound revealed dose-dependent apoptosis rates. Flow cytometry analysis indicated increased Annexin V staining in treated cells, confirming the induction of programmed cell death .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-bromothiophenol, and how do reaction conditions influence purity and yield?

- Methodological Answer : this compound (CAS 6320-02-1) is typically synthesized via nucleophilic substitution or metal-catalyzed coupling. For example, in Scheme 27A (EP 2 970 173 B1), potassium carbonate in acetone is used to deprotonate this compound, followed by reaction with bromoacetaldehyde diethylacetal to form intermediates for benzo[b]thiophene derivatives . Alternative routes involve Rh(III)- and Cu(II)-catalyzed tandem C–H thiolation and amination, enabling one-pot synthesis of phenothiazine derivatives with yields up to 75% . Key factors affecting purity include solvent choice (e.g., chlorobenzene for cyclization), catalyst loading, and post-reaction purification via column chromatography.

Q. How can researchers characterize this compound’s structural and thermodynamic properties?

- Methodological Answer : Structural validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the bromine substitution at the ortho position and the thiol (-SH) group. Gas chromatography-mass spectrometry (GC-MS) is used to assess purity, while differential scanning calorimetry (DSC) measures thermal stability (e.g., boiling point: 241.1°C at 760 mmHg; flash point: 95.5°C) . Computational methods like density functional theory (DFT) can predict vibrational modes and reactivity, cross-referenced with experimental IR spectra.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : The compound is classified as an irritant (Risk Phrase R36/37/38) and requires handling in a fume hood with nitrile gloves and eye protection. Storage should be in airtight containers under inert gas (e.g., nitrogen) due to its sensitivity to moisture and oxidation . Spills must be neutralized with sodium bicarbonate and absorbed using vermiculite.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound in cross-coupling reactions?

- Methodological Answer : Discrepancies in catalytic efficiency (e.g., Rh vs. Cu catalysts) often arise from solvent polarity, ligand design, or trace moisture. A systematic approach involves:

- Control experiments : Varying catalyst loading (e.g., 1–5 mol% Rh(III)) under anhydrous conditions.

- Kinetic studies : Monitoring reaction progress via in-situ FTIR or HPLC to identify rate-limiting steps.

- Isotopic labeling : Using [¹³C6]-2-bromothiophenol to track regioselectivity in C–H activation steps .

Q. What experimental strategies optimize the one-pot synthesis of phenothiazines from this compound and acetanilide?

- Methodological Answer : The tandem Rh/Cu catalysis method (DOI: 10.1021/acs.joc.1c00403) requires precise optimization:

- Stepwise temperature control : Rh-catalyzed thiolation at 80°C, followed by Cu-mediated amination at 120°C.

- Solvent compatibility : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Substrate scope screening : Electron-deficient acetanilides enhance electrophilic amination yields .

Q. How does the electronic nature of this compound influence its reactivity in heterocyclic ring-forming reactions?

- Methodological Answer : The bromine atom acts as a directing group, facilitating electrophilic substitution at the para position. Computational studies (e.g., NBO analysis) reveal its electron-withdrawing effect lowers the energy barrier for C–S bond formation. Experimental validation involves substituting bromine with other halogens (e.g., Cl, I) and comparing cyclization kinetics via ¹H NMR .

Q. What analytical techniques are most effective for detecting trace degradation products of this compound under oxidative conditions?

- Methodological Answer : High-resolution LC-MS with electrospray ionization (ESI) identifies sulfonic acid derivatives formed via oxidation. Accelerated stability studies (40°C/75% RH for 6 months) coupled with GC-headspace analysis detect volatile byproducts (e.g., H₂S). X-ray photoelectron spectroscopy (XPS) monitors surface oxidation on storage materials .

Eigenschaften

IUPAC Name |

2-bromobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrS/c7-5-3-1-2-4-6(5)8/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUQUNWNSQDULTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064229 | |

| Record name | Benzenethiol, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6320-02-1 | |

| Record name | 2-Bromothiophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6320-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenethiol, 2-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006320021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromobenzenethiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32016 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenethiol, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenethiol, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromobenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.060 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMOBENZENETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CD6P4XJ7FQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.